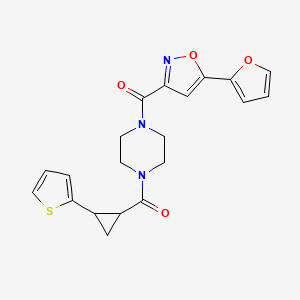
(5-(Furan-2-yl)isoxazol-3-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(Furan-2-yl)isoxazol-3-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality (5-(Furan-2-yl)isoxazol-3-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Furan-2-yl)isoxazol-3-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
Isoxazole derivatives have been recognized for their potential in anticancer therapy. The presence of the isoxazole moiety in the compound suggests that it could be investigated for anticancer properties . Research could focus on its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. The compound’s efficacy could be compared against standard chemotherapy agents to evaluate its potential as a novel anticancer drug .
Antimicrobial Activity
The structural complexity of this compound, with the inclusion of furan and thiophene rings, may offer broad-spectrum antimicrobial activity . Studies could explore its effectiveness against a range of bacteria and fungi, particularly those strains that are resistant to current antibiotics. This could lead to the development of new antimicrobial agents .
Antifungal Applications
Specifically, the compound’s efficacy against fungal pathogens could be a significant area of study. Given the limited number of antifungal agents available, this compound could be a valuable addition to the antifungal arsenal, especially if it shows activity against opportunistic pathogens like Candida species or dermatophytes .
Anti-inflammatory and Analgesic Effects
Isoxazole derivatives are known for their anti-inflammatory and analgesic effects . Research could be directed towards understanding how this compound modulates inflammatory pathways and pain perception. Such studies could lead to the development of new medications for chronic inflammatory diseases and pain management .
Antiviral Research
The compound’s potential as an antiviral agent could be another exciting avenue. It could be tested against a variety of viruses to assess its ability to inhibit viral replication or interfere with virus-host cell interactions. This could be particularly relevant for emerging viral infections where there is an urgent need for new therapeutic options .
Neuropharmacological Applications
Given the presence of a piperazine ring, which is often found in neuroactive drugs, this compound could be studied for its neuropharmacological effects . It could be evaluated for its potential to treat neurological disorders such as epilepsy, depression, or anxiety .
Immunomodulatory Properties
The compound could also be investigated for its immunomodulatory properties . Research could focus on its ability to modulate immune responses, which could be beneficial in treating autoimmune diseases or in designing new vaccines .
Drug Design and Development
Lastly, the compound’s unique structure makes it a valuable scaffold for drug design and development . It could serve as a starting point for the synthesis of a wide range of derivatives, each with the potential for varied biological activities. Medicinal chemists could explore modifications to the core structure to enhance its pharmacological profile or reduce toxicity .
properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-19(14-11-13(14)18-4-2-10-28-18)22-5-7-23(8-6-22)20(25)15-12-17(27-21-15)16-3-1-9-26-16/h1-4,9-10,12-14H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXBJIRBZYSVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=NOC(=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Furan-2-yl)isoxazol-3-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2785404.png)

![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B2785406.png)

![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2785410.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2785417.png)
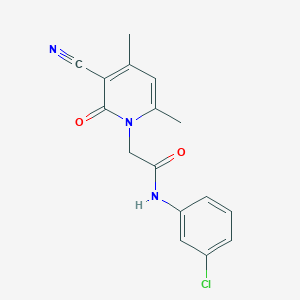
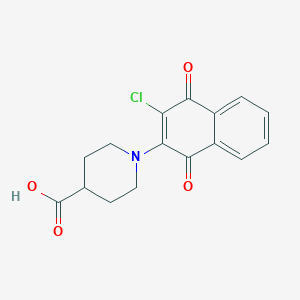
![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2785420.png)
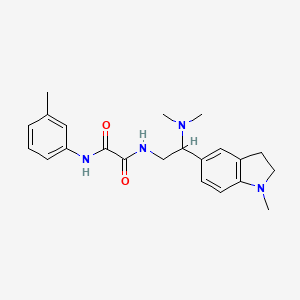
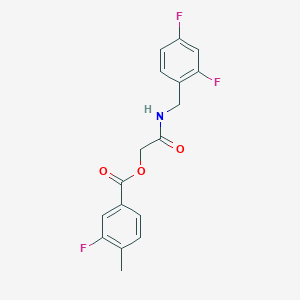
![N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2785425.png)